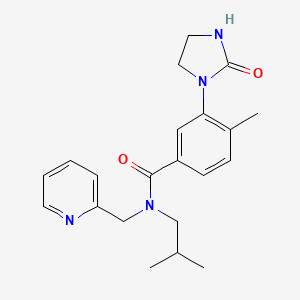
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Descripción general
Descripción
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as ML233, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its therapeutic effects by targeting specific proteins and signaling pathways in cells. Specifically, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of a protein called casein kinase 1 delta (CK1δ). CK1δ is involved in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting CK1δ activity, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can have various biochemical and physiological effects on cells and tissues. In cancer cells, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In diabetic animal models, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can improve insulin sensitivity and glucose metabolism by increasing the uptake and utilization of glucose in cells. In neurological disorders, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can reduce inflammation and oxidative stress, leading to a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments, including its small molecular weight and ease of synthesis. Additionally, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have high selectivity and potency for its target protein, CK1δ. However, there are also limitations to using N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide treatment for specific experimental conditions.
Direcciones Futuras
There are several future directions for research on N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide. One potential area of study is the development of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide analogs with improved potency and selectivity for CK1δ. Additionally, studies are needed to determine the efficacy of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide in various disease models and to further elucidate its mechanism of action. Finally, studies are needed to determine the potential toxic effects of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide and to develop strategies to mitigate these effects.
Aplicaciones Científicas De Investigación
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, diabetes, and neurological disorders. Studies have shown that N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In neurological disorders, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress.
Propiedades
IUPAC Name |
4-methyl-N-(2-methylpropyl)-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)13-24(14-18-6-4-5-9-22-18)20(26)17-8-7-16(3)19(12-17)25-11-10-23-21(25)27/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMFEBAZOSOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC(C)C)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




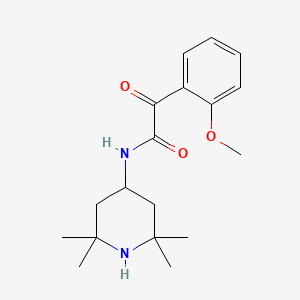
![2-{2-[2-(acetylamino)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B3881342.png)
![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)
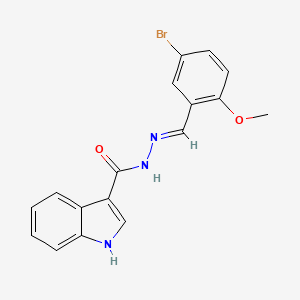
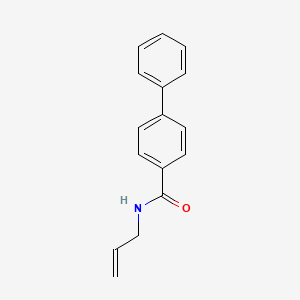
![N'-[1-(1-adamantyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3881365.png)
![1-(diethylamino)-3-[2-methoxy-5-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3881369.png)
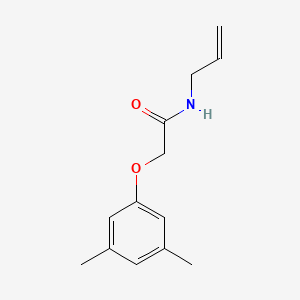
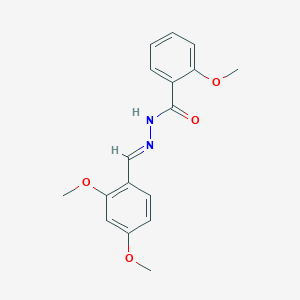
![N-{4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl}acetamide](/img/structure/B3881392.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)

![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)